molecular formula C6H7NO2 B1339398 Ethyl cis-(beta-cyano)acrylate CAS No. 40594-97-6

Ethyl cis-(beta-cyano)acrylate

Cat. No. B1339398
CAS RN: 40594-97-6
M. Wt: 125.13 g/mol
InChI Key: AMQZZSZCLSVKLO-ARJAWSKDSA-N
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Description

Ethyl cis-(beta-cyano)acrylate, also known as Ethyl (Z)-3-cyano-2-propenoate, Ethyl cis-β-cyanoacrylate, or Ethyl cis-3-cyanoacrylate, is a chemical compound with the linear formula NCCH=CHCO2C2H5 . It has a molecular weight of 125.13 .


Synthesis Analysis

Ethyl cis-β-cyanoacrylate behaves as a dienophile in the synthesis of indeno [2,1-a]pyrrolo [3,4-c]carbazole lactam regioisomers via Diels-Alder reaction .


Molecular Structure Analysis

The molecular structure of Ethyl cis-(beta-cyano)acrylate contains a total of 15 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

In chemical reactions, Ethyl cis-β-cyanoacrylate acts as a dienophile in the synthesis of indeno [2,1-a]pyrrolo [3,4-c]carbazole lactam regioisomers via Diels-Alder reaction .


Physical And Chemical Properties Analysis

Ethyl cis-(beta-cyano)acrylate has a refractive index of 1.4530 (lit.) at 20°C, a boiling point of 215 °C (lit.), and a density of 1.044 g/mL at 25 °C (lit.) .

Scientific Research Applications

Structural and Spectral Studies

Ethyl cis-(beta-cyano)acrylate has been extensively studied for its structural and spectral characteristics through X-ray crystallography, infrared spectroscopy, and quantum chemistry. Research indicates the existence of two structural isomers of the molecule, with the s-cis conformation being more stable. The molecule exhibits an almost planar conformation, and its structure is stabilized by intra-molecular and inter-molecular interactions, suggesting potential applications in materials science for designing molecules with specific orientation and stability properties (Gupta et al., 2007).

Polymerization and Material Science

Ethyl cis-(beta-cyano)acrylate plays a crucial role in polymer science, particularly in the synthesis of polymers with specific electronic structures. Research has demonstrated the controlled polymerization of monomers containing azo and electronical push and pull structures, leading to polymers with distinct electronic effects and photoinduced birefringence behavior. These findings highlight the potential of ethyl cis-(beta-cyano)acrylate derivatives in the development of novel materials with unique optical and electronic properties (Cao et al., 2008).

Synthesis of Novel Compounds

The versatility of ethyl cis-(beta-cyano)acrylate in chemical synthesis is demonstrated through its use in regioselective coupling reactions, leading to the production of ethyl 2-[(alkylamino)(cyano)methyl] acrylates. These reactions open new pathways for synthesizing compounds with potential applications in various chemical industries, including pharmaceuticals and agrochemicals (Arfaoui & Amri, 2009).

Advanced Material Applications

Research into enhancing the performance of dry adhesives has utilized ethyl cyano-acrylate, demonstrating its effectiveness in increasing adhesion on various surfaces and its role in the fabrication process of micro-structured adhesives. These advancements underscore the potential of ethyl cis-(beta-cyano)acrylate derivatives in creating more efficient and versatile adhesive materials (Bovero & Menon, 2014).

Drug Delivery Systems

Ethyl cis-(beta-cyano)acrylate's potential in biomedical applications is highlighted by its use in the development of magnetic nanoparticles for targeted drug delivery. The synthesis of magnetic poly(ethyl-2-cyanoacrylate) nanoparticles encapsulating anti-cancer drugs demonstrates the capability of these materials to provide targeted therapy with controlled release properties, offering promising avenues for the advancement of cancer treatment technologies (Yang et al., 2006).

Safety And Hazards

Ethyl cis-(beta-cyano)acrylate is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and release to the environment, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

While specific future directions for Ethyl cis-(beta-cyano)acrylate are not mentioned in the retrieved sources, its role as a dienophile in the synthesis of complex organic compounds suggests potential applications in organic synthesis and medicinal chemistry .

properties

IUPAC Name

ethyl (Z)-3-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQZZSZCLSVKLO-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574726
Record name Ethyl (2Z)-3-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cis-(beta-cyano)acrylate

CAS RN

40594-97-6
Record name Ethyl (2Z)-3-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2Z)-3-cyanoprop-2-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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